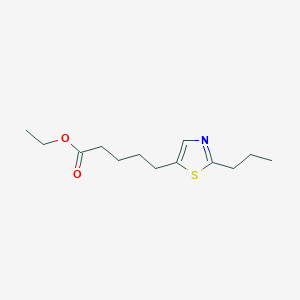

Ethyl 2-propyl-5-thiazole-pentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO2S |

|---|---|

Molecular Weight |

255.38 g/mol |

IUPAC Name |

ethyl 5-(2-propyl-1,3-thiazol-5-yl)pentanoate |

InChI |

InChI=1S/C13H21NO2S/c1-3-7-12-14-10-11(17-12)8-5-6-9-13(15)16-4-2/h10H,3-9H2,1-2H3 |

InChI Key |

GQUGJPGPDGIQHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=C(S1)CCCCC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Propyl 5 Thiazole Pentanoate and Analogues

Retrosynthetic Analysis of Ethyl 2-propyl-5-thiazole-pentanoate

A retrosynthetic analysis of this compound allows for the deconstruction of the molecule into simpler, commercially available starting materials. This process involves strategically disconnecting key bonds to reveal plausible synthetic pathways.

Strategic Disconnections for the Thiazole (B1198619) Ring Formation

The core of the molecule is the 2,5-disubstituted thiazole ring. A primary disconnection strategy for the thiazole ring is based on the well-established Hantzsch thiazole synthesis. This involves breaking the C-S and C-N bonds of the thiazole ring, leading to two key building blocks: a thioamide and an α-halocarbonyl compound. For the target molecule, this disconnection points to butyramide (B146194) (to provide the 2-propyl group) and a functionalized α-haloketone bearing the pentanoate side chain, such as ethyl 5-chloro-4-oxopentanoate.

Another approach involves disconnecting the C2- and C5-substituents from a pre-formed thiazole ring. This strategy relies on the functionalization of a thiazole core, suggesting precursors like 2-propyl-5-bromothiazole, which can then be coupled with a suitable five-carbon chain.

Methodological Considerations for Pentanoate Ester Moiety Construction

The ethyl pentanoate side chain can be introduced in several ways. One common disconnection is at the ester linkage, which suggests a late-stage esterification of the corresponding carboxylic acid, 2-propyl-5-thiazole-pentanoic acid. This simplifies the synthesis by allowing the thiazole ring to be constructed with a pentanoic acid side chain, which can then be esterified using standard methods like Fischer or Steglich esterification.

Alternatively, the entire ethyl pentanoate moiety can be incorporated into one of the precursors for the thiazole ring synthesis. For instance, an α-haloketone already containing the ethyl ester functionality can be utilized in a Hantzsch synthesis.

Advanced Coupling Strategies for the Thiazole and Pentanoate Architectural Units

Modern synthetic chemistry offers powerful cross-coupling reactions to connect the thiazole and pentanoate units. A key retrosynthetic disconnection involves breaking the bond between the thiazole ring and the pentanoate side chain. This suggests a scenario where a halogenated thiazole (e.g., 5-bromo-2-propylthiazole) is coupled with a suitable pentanoate-derived partner. Palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira reactions, are powerful tools for this purpose. For a Heck coupling, ethyl pent-4-enoate (B1234886) could be a suitable partner, while a Sonogashira coupling might employ ethyl pent-4-ynoate.

Classical and Modern Synthetic Routes Toward this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised to prepare this compound.

Optimized Hantzsch Thiazole Synthesis and its Modifications for 2-propyl-5-thiazole Formation

The Hantzsch thiazole synthesis is a cornerstone for the formation of the thiazole ring. In the context of the target molecule, this would involve the condensation of butyramide with an appropriate α-halocarbonyl compound. A plausible route would be the reaction of butyramide with ethyl 5-chloro-4-oxopentanoate. The reaction proceeds via nucleophilic attack of the sulfur of the thioamide on the α-halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring.

| Reactant 1 | Reactant 2 | Product | Key Features |

| Butyramide | Ethyl 5-chloro-4-oxopentanoate | This compound | One-pot formation of the disubstituted thiazole ring. |

| Thiobutyramide | Ethyl 5-bromo-4-oxopentanoate | This compound | Utilizes a more reactive thioamide and α-bromoketone. |

Modifications to the classical Hantzsch synthesis can improve yields and reaction conditions. The use of microwave irradiation can significantly reduce reaction times. Green chemistry approaches may employ alternative solvents or catalyst systems to enhance the environmental friendliness of the synthesis.

A known synthetic route for the target molecule involves the hydrogenation of ethyl 5-(n-propyl-5-thiazolyl)-2,4-pentadienoate. In this method, hydrogen is passed through a mixture of the pentadienoate precursor, ethanol (B145695), and a palladium on activated carbon catalyst. researchgate.net

Esterification Protocols for Incorporating the Pentanoate Chain (e.g., Fischer, Steglich)

If the synthetic strategy leads to the formation of 2-propyl-5-thiazole-pentanoic acid, a subsequent esterification step is required to obtain the final product.

Fischer Esterification: This is a classic acid-catalyzed esterification method. It involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction. A documented synthesis of ethyl 2-propyl-thiazole-5-carboxylate from 2-propyl-thiazole-5-carboxylic acid utilizes this method by passing hydrochloric acid gas through an ethanolic solution of the carboxylic acid.

Steglich Esterification: This method is particularly useful for substrates that are sensitive to the harsh acidic conditions of Fischer esterification. The Steglich esterification uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). This reaction is performed under mild, neutral conditions and generally gives high yields.

| Esterification Method | Reactants | Reagents | Advantages | Disadvantages |

| Fischer Esterification | 2-propyl-5-thiazole-pentanoic acid, Ethanol | H₂SO₄ or HCl | Inexpensive reagents, suitable for large scale. | Harsh acidic conditions, reversible reaction. |

| Steglich Esterification | 2-propyl-5-thiazole-pentanoic acid, Ethanol | DCC/DMAP or DIC/DMAP | Mild reaction conditions, high yields. | More expensive reagents, formation of urea (B33335) byproduct. |

Exploration of Multi-component Reactions in Thiazole-Pentanoate Scaffold Construction

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like thiazoles from simple precursors in a single step, thereby reducing waste and saving time. researchgate.net The construction of the thiazole-pentanoate scaffold can be envisioned through MCRs that bring together three or more reactants to form the core heterocyclic structure with the desired substituents. iau.ir A versatile one-pot, three-component reaction might involve an oxo component, a primary amine, a thiocarboxylic acid, and a specialized isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net

For the specific synthesis of a scaffold related to this compound, one could adapt the classic Hantzsch thiazole synthesis into a multi-component format. An efficient one-pot procedure could involve the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, a thiourea, and various substituted benzaldehydes in the presence of a reusable catalyst. mdpi.com By strategically selecting starting materials that contain the requisite propyl and ethyl pentanoate moieties, this approach can be tailored to generate the target structure or a diverse library of related compounds. For instance, a reaction between an appropriate α-haloketone bearing the pentanoate chain and thiobutyramide (to introduce the propyl group) would be a direct route.

Recent developments have reported green and efficient room-temperature MCRs for synthesizing novel pyrazole-linked thiazoles, demonstrating the power of this approach in creating hybrid molecular structures through one-pot C-C, C-N, and C-S bond formations. acs.org Another green MCR methodology for thiazole derivatives utilizes the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water, catalyzed by KF/Clinoptilolite nanoparticles. benthamdirect.com

Table 1: Representative Multi-component Reactions for Thiazole Synthesis

| Reactant A | Reactant B | Reactant C | Catalyst/Solvent | Resulting Thiazole Type | Reference |

|---|---|---|---|---|---|

| Aryl Glyoxal | Aryl Thioamide | Pyrazolone | HFIP | Pyrazole-Linked Thiazoles | acs.org |

| Primary Amine | Dialkyl Acetylenedicarboxylate | Isothiocyanate | N-methyl imidazole (B134444) (solvent-free) | Diversely Substituted Thiazoles | iau.ir |

| Aldehyde | Benzoylisothiocyanate | Alkyl Bromide | KF/Clinoptilolite NPs (in water) | Substituted Thiazoles | benthamdirect.com |

| α-Halo Carbonyl | Thiosemicarbazide | Anhydride | NiFe₂O₄ Nanoparticles (Ethanol:Water) | Thiazole Scaffolds with Phthalazine/Pyridazine | nih.gov |

Environmentally Benign Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. nih.govbohrium.com These approaches focus on the use of renewable starting materials, non-toxic catalysts, sustainable solvents, and energy-efficient reaction conditions. nih.govresearchgate.net Such strategies are crucial for developing sustainable industrial processes for compounds like this compound.

Utilization of Sustainable Solvent Systems (e.g., water, deep eutectic solvents)

A major focus of green chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives. osi.lv Water has been successfully employed as a solvent for the multi-component synthesis of thiazole derivatives, offering significant environmental and safety benefits. benthamdirect.com

Deep eutectic solvents (DESs) have emerged as promising green alternatives. mdpi.com A Hantzsch reaction for synthesizing ferrocenyl-thiazole derivatives was efficiently conducted in a choline (B1196258) chloride/glycerol (ChCl/Gly) DES. This solvent system is not only environmentally benign but could also be reused up to three times without a significant drop in product yield. researchgate.net Similarly, thiazolo[5,4-d]thiazoles have been synthesized under eco-friendly conditions using a mixture of L-proline and ethylene (B1197577) glycol, avoiding the use of toxic solvents like DMF or nitrobenzene. mdpi.com Acetic acid has also been identified as an effective and environmentally recommended green solvent for the synthesis of fused-thiazole derivatives, where it serves as the solvent without the need for an external reagent, producing only water as a byproduct. nih.gov

Table 2: Comparison of Solvent Systems in Thiazole Synthesis

| Reaction Type | Conventional Solvent | Sustainable Solvent | Key Advantage of Sustainable Solvent | Reference |

|---|---|---|---|---|

| Fused-Thiazole Synthesis | Methanol, Ethanol (mixture of products) | Acetic Acid | No external reagent needed, water is the only byproduct. | nih.gov |

| Thiazolo[5,4-d]thiazole Synthesis | DMF, Pyridine, Nitrobenzene | L-proline:Ethylene Glycol (DES) | Avoids toxic solvents and allows product precipitation with water. | mdpi.com |

| Hantzsch Reaction | Volatile Organic Solvents | Choline Chloride:Glycerol (DES) | Solvent can be reused multiple times with minimal loss in yield. | researchgate.net |

Application of Energy-Efficient Synthetic Techniques (e.g., microwave irradiation, ultrasonication)

To reduce energy consumption and reaction times, modern synthetic chemistry has embraced energy-efficient techniques like microwave (MW) irradiation and ultrasonication. nih.gov Microwave-assisted synthesis has been widely applied to produce thiazole derivatives, often resulting in dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. bepls.comeurekaselect.comresearchgate.net For instance, the Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines required 8 hours under conventional reflux, while microwave heating achieved the synthesis in a much shorter time with improved yields. nih.gov

Ultrasonic irradiation is another green technique that promotes chemical reactions through acoustic cavitation. tandfonline.com This method offers advantages such as shorter reaction times, milder conditions, and high yields. wisdomlib.orgnih.gov The synthesis of novel thiazoles has been successfully achieved using ultrasonic irradiation in conjunction with a recyclable biocatalyst, providing consistently higher yields than comparative methods. mdpi.com The power and duration of the ultrasound can be optimized to maximize yield while preventing the decomposition of reactants. benthamdirect.com

Table 3: Energy-Efficient Techniques in Thiazole Synthesis

| Technique | Reaction | Conventional Method (Time) | Energy-Efficient Method (Time) | Key Benefit | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | Hantzsch Thiazole Synthesis | 8 hours | Minutes | Reduced reaction time, higher yields. | nih.gov |

| Ultrasonic Irradiation | Hantzsch Thiazole Synthesis | N/A | 4 minutes | Mild conditions, short time frame, high yields. | benthamdirect.com |

| Ultrasonic Irradiation | Rhodanine Derivative Synthesis | 30-150 minutes | 2 minutes | Yields up to 99% in significantly less time. | wisdomlib.org |

Development of Recyclable Catalytic Systems for Enhanced Atom Economy

The use of recyclable catalysts is a cornerstone of green chemistry, enhancing atom economy by minimizing waste. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. nih.gov Several recyclable catalytic systems have been developed for thiazole synthesis.

For example, NiFe₂O₄ nanoparticles have been employed as a reusable catalyst for a green, one-pot multicomponent synthesis of thiazole scaffolds in an ethanol-water solvent system. nih.gov Similarly, silica-supported tungstosilisic acid has been used as a reusable catalyst for the synthesis of Hantzsch thiazole derivatives, recoverable by simple filtration. mdpi.com Chitosan-based hydrogels have also been established as potent, eco-friendly, and recyclable biocatalysts for synthesizing thiazoles under ultrasonic irradiation. mdpi.com Palladium-metalated porous organic polymers (POPs) serve as recyclable heterogeneous catalysts where the polymer acts as both a ligand and a support. acs.org

Table 4: Recyclable Catalysts in Thiazole Synthesis

| Catalyst | Reaction Type | Reusability (Cycles) | Key Advantage | Reference |

|---|---|---|---|---|

| NiFe₂O₄ Nanoparticles | One-Pot Multicomponent Synthesis | Multiple cycles | Facile, green synthesis with high yields. | nih.gov |

| Silica Supported Tungstosilisic Acid | Hantzsch Thiazole Synthesis | Multiple cycles | Recoverable by simple filtration. | mdpi.com |

| Chitosan Hydrogel Biocatalyst | Thiazole Synthesis via Cyclization | Multiple cycles without significant loss of potency | Eco-friendly, biodegradable, and efficient. | nih.govmdpi.com |

| Palladium-Metalated Porous Organic Polymers | Chemioselective Synthesis from Thiobenzamides | Recyclable | Polymer acts as both ligand and catalyst support. | acs.org |

Directed Synthesis of Structural Analogues and Derivatives of this compound

The directed synthesis of structural analogues is fundamental for exploring structure-activity relationships and developing new compounds with tailored properties. By systematically modifying the substituents on the thiazole core of this compound, a library of derivatives can be generated.

Systematic Modifications on the Thiazole Ring Substituents (e.g., alkyl, aryl, heteroaryl groups)

The substituents at the 2-, 4-, and 5-positions of the thiazole ring can be readily varied by choosing appropriate starting materials in well-established synthetic routes like the Hantzsch synthesis or various MCRs. researchgate.net

Modification at Position 2: The substituent at the 2-position is typically derived from the thioamide component. To introduce the 2-propyl group of the target compound, thiobutyramide would be used. By substituting this with other thioamides, a wide range of groups can be installed:

Alkyl Groups: Using different aliphatic thioamides (e.g., thioacetamide, thiopropionamide) allows for the introduction of various alkyl chains.

Aryl Groups: Employing substituted thiobenzamides leads to the incorporation of different aryl or phenyl rings. acs.org

Heteroaryl Groups: The use of thioamides containing other heterocyclic rings (e.g., pyridine-carbothioamide) allows for the synthesis of complex heteroaryl-thiazole derivatives. nih.gov

Modification at Positions 4 and 5: The substituents at these positions are generally determined by the α-halocarbonyl component. For the target compound, an α-halo-ketone bearing the ethyl pentanoate chain at the appropriate position is required. By varying the structure of this precursor, different alkyl, aryl, or functionalized side chains can be introduced at positions 4 and 5 of the thiazole ring. researchgate.netmdpi.com

This modularity allows for the systematic synthesis of a diverse array of analogues for further study.

Table 5: Starting Materials for Directed Synthesis of Thiazole Analogues

| Desired Substituent at C2 | Required Thioamide Precursor | Resulting C2 Group | Reference Example |

|---|---|---|---|

| Alkyl (e.g., Propyl) | Thiobutyramide | -CH₂CH₂CH₃ | General Hantzsch Synthesis |

| Aryl (e.g., Phenyl) | Thiobenzamide | -C₆H₅ | acs.org |

| Heteroaryl | Heterocyclic Carbothioamide | -Heteroaryl Ring | nih.gov |

Variations in the Pentanoate Ester Chain Length and Branching

Systematic modifications of the pentanoate ester chain of this compound are essential for probing the structure-activity relationships (SAR) of these compounds. Variations in chain length and the introduction of branching can significantly impact factors such as lipophilicity, metabolic stability, and receptor binding affinity.

The primary route to accessing analogues with different ester chain lengths involves the esterification of the corresponding carboxylic acid, 2-propyl-5-thiazole-pentanoic acid. This can be achieved through classical Fischer esterification, reacting the carboxylic acid with a range of alcohols (e.g., methanol, propanol, butanol) under acidic catalysis. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) can be employed to facilitate the reaction between the carboxylic acid and the desired alcohol, offering milder reaction conditions.

The synthesis of the precursor, 2-propyl-5-thiazole-pentanoic acid, can be accomplished through various established methods for thiazole synthesis, most notably the Hantzsch thiazole synthesis. This typically involves the condensation of a thioamide (in this case, propanethioamide) with an appropriate α-haloketone bearing the pentanoic acid side chain. Subsequent hydrolysis of an ester protecting group, if present, yields the target carboxylic acid.

The introduction of branching into the pentanoate chain requires the use of appropriately substituted starting materials. For instance, to synthesize an analogue with a methyl branch on the pentanoate chain, a starting material such as ethyl 2-methyl-5-oxopentanoate would be required for the initial thiazole ring formation. The general synthetic approach remains similar, adapting the reagents to incorporate the desired branching pattern.

Below is a table summarizing the synthesis of various analogues with modified pentanoate ester chains:

| Compound Name | Ester Chain Variation | General Synthetic Approach | Key Starting Materials |

| Mthis compound | Shorter alkyl ester | Fischer esterification of 2-propyl-5-thiazole-pentanoic acid with methanol | 2-propyl-5-thiazole-pentanoic acid, Methanol |

| Propyl 2-propyl-5-thiazole-pentanoate | Longer alkyl ester | Fischer esterification of 2-propyl-5-thiazole-pentanoic acid with propanol | 2-propyl-5-thiazole-pentanoic acid, Propanol |

| Ethyl 2-propyl-5-thiazole-butanoate | Shorter alkanoate chain | Hantzsch synthesis using a butanoate-derived α-haloketone, followed by esterification | Propanethioamide, α-halo-γ-oxobutanoate |

| Ethyl 2-propyl-5-thiazole-hexanoate | Longer alkanoate chain | Hantzsch synthesis using a hexanoate-derived α-haloketone, followed by esterification | Propanethioamide, α-halo-γ-oxohexanoate |

| Ethyl 2-(2-propyl-5-thiazolyl)-3-methylpentanoate | Branched pentanoate chain | Hantzsch synthesis with a branched-chain α-haloketone | Propanethioamide, α-halo-β-methyl-γ-oxopentanoate |

Introduction of Bioisosteric Replacements and Conformationally Restricted Analogues

Bioisosteric replacement is a powerful strategy in drug design to improve molecular properties by substituting a functional group with another that has similar steric and electronic characteristics. In the context of this compound, the ester functionality is a prime target for bioisosteric replacement to enhance metabolic stability and modulate biological activity. Common bioisosteres for esters include 1,3,4-oxadiazoles and tetrazoles. nih.gov

The synthesis of a 1,3,4-oxadiazole (B1194373) analogue typically begins with the conversion of the corresponding carboxylic acid (2-propyl-5-thiazole-pentanoic acid) to a hydrazide. This is achieved by reacting the acid with hydrazine (B178648) hydrate. The resulting hydrazide is then cyclized with an appropriate orthoester (e.g., triethyl orthoformate) or by reaction with carbon disulfide followed by oxidative cyclization to yield the desired 1,3,4-oxadiazole ring.

For the synthesis of a tetrazole bioisostere, the pentanenitrile analogue of the parent compound is a key intermediate. The nitrile can be prepared from the corresponding carboxylic acid or its ester. The tetrazole ring is then formed via a [2+3] cycloaddition reaction between the nitrile and an azide, typically sodium azide, often in the presence of a Lewis acid. bohrium.com

Conformationally restricted analogues are designed to limit the number of accessible conformations of a molecule, which can lead to increased receptor selectivity and potency. The flexible pentanoate chain of this compound can be constrained by incorporating it into a cyclic system.

One approach to creating a conformationally restricted analogue is to synthesize a bicyclic thiazole derivative where the pentanoate chain is part of a new ring fused to the thiazole. This can be achieved through intramolecular cyclization reactions. For example, a suitably functionalized thiazole derivative with a reactive group at the end of the pentanoate chain could be induced to cyclize back onto the thiazole ring or an adjacent substituent. The specific synthetic route would depend on the desired ring size and the nature of the conformational constraint.

The table below outlines synthetic strategies for introducing bioisosteric replacements and conformational restrictions:

| Analogue Type | Bioisostere/Restriction | General Synthetic Approach | Key Intermediates |

| Oxadiazole Analogue | 1,3,4-Oxadiazole | Conversion of carboxylic acid to hydrazide, followed by cyclization | 2-propyl-5-thiazole-pentanohydrazide |

| Tetrazole Analogue | Tetrazole | Conversion of carboxylic acid/ester to nitrile, followed by cycloaddition with azide | 2-propyl-5-thiazole-pentanenitrile |

| Conformationally Restricted Analogue | Bicyclic Thiazole | Intramolecular cyclization of a functionalized pentanoate chain | Thiazole with a terminally activated pentanoate chain |

Spectroscopic and Advanced Analytical Characterization of Ethyl 2 Propyl 5 Thiazole Pentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environment, and their connectivity. A hypothetical analysis would involve the identification of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) for each proton in the Ethyl 2-propyl-5-thiazole-pentanoate molecule. This would allow for the assignment of protons on the ethyl ester group, the propyl group, the pentanoate chain, and the thiazole (B1198619) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy would be employed to determine the number of unique carbon atoms and their chemical environments. The spectrum would show distinct signals for each carbon atom in the ethyl ester, the propyl substituent, the pentanoate chain, and the thiazole ring, including the carbonyl carbon of the ester and the carbons of the heterocyclic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the sequence of protons within the propyl and pentanoate chains.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the propyl group and the pentanoate chain to the thiazole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS would be used to determine the exact molecular weight of this compound with high precision. This measurement would allow for the confident determination of its elemental formula. Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it would be possible to deduce the structure of different parts of the molecule and how they are connected.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

An IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected signals would include:

A strong absorption band for the C=O (carbonyl) stretching of the ester group.

Absorption bands for C-H stretching of the aliphatic propyl and pentanoate groups.

Characteristic stretching vibrations for the C=N and C-S bonds within the thiazole ring.

Bands corresponding to C-O stretching of the ester group.

Without experimental data, a detailed analysis and the creation of data tables for this compound is not possible.

Chromatographic and Electrophoretic Methodologies for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of non-volatile organic compounds. A validated reverse-phase HPLC (RP-HPLC) method is essential for the quality control of this compound.

Method development would likely involve a C18 stationary phase, which is effective for retaining moderately non-polar compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The optimal gradient or isocratic elution conditions would be established to achieve a good resolution of the main peak from any potential impurities. UV detection would be suitable, with the detection wavelength selected based on the UV absorbance maximum of the thiazole chromophore.

Validation of the developed HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient: 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents a hypothetical, yet scientifically plausible, set of starting conditions for method development.

A typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase. The oven temperature would be programmed to ramp from a lower to a higher temperature to ensure the efficient separation of compounds with different boiling points. Flame Ionization Detection (FID) would be a suitable general-purpose detector, while Mass Spectrometry (MS) would provide definitive identification of the analyte and any impurities based on their mass spectra and fragmentation patterns. The analysis of long-chain fatty acid ethyl esters by GC-MS is a well-established technique and provides a strong basis for method development for the target compound. sciopen.comresearchgate.netnih.gov

Table 3: Illustrative GC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Scan Range | 40-450 m/z |

Note: The parameters in this table are illustrative and would require optimization for the specific compound.

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution, particularly for charged species. nih.gov As a neutral molecule, this compound would not be directly analyzable by Capillary Zone Electrophoresis (CZE), the most common mode of CE. libretexts.org

However, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, could be employed for the separation of neutral compounds. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The neutral analyte partitions between the aqueous buffer and the micelles, allowing for separation based on these partitioning differences.

Alternatively, the ester could be hydrolyzed to the corresponding carboxylic acid, which would be negatively charged at neutral or basic pH, making it suitable for CZE analysis. This approach could be used for quantitation, although it would not be suitable for assessing the purity of the intact ester. Method validation for CE in the pharmaceutical industry follows similar principles to HPLC validation. amazonaws.com

Table 4: Potential Capillary Electrophoresis (MEKC) Method for this compound

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM Sodium dodecyl sulfate (B86663) (SDS) |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 254 nm |

Note: This table outlines a potential starting point for the development of a CE method.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and provides a basic confirmation of its stoichiometric purity. For this compound (C₁₃H₂₁NO₂S), the theoretical elemental composition can be calculated based on its molecular formula.

The experimental values obtained from the elemental analyzer should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the correct elemental composition. nih.gov Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 60.67 |

| Hydrogen | H | 1.008 | 21 | 21.168 | 8.23 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.44 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.44 |

| Sulfur | S | 32.06 | 1 | 32.06 | 12.47 |

| Total | | | | 257.376 | 100.00 |

Note: The values in this table are calculated based on the molecular formula C₁₃H₂₁NO₂S.

Computational and Theoretical Investigations of Ethyl 2 Propyl 5 Thiazole Pentanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These methods provide insights into the molecular orbitals, charge distribution, and potential reaction sites.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Key ground state properties that are typically calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment. These parameters help in assessing the kinetic stability and reactivity of a compound.

A comprehensive search of scientific literature and databases did not yield any specific DFT studies on Ethyl 2-propyl-5-thiazole-pentanoate. Therefore, no data for its HOMO-LUMO energy gap or dipole moment is available.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: The following table is for illustrative purposes only, as no published data exists for this specific compound.)

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. Similarly, Fukui functions are used to determine the local reactivity of different atomic sites within a molecule.

No studies concerning the MEP surface analysis or the calculation of Fukui functions for this compound have been reported. Such an analysis would be instrumental in understanding its interaction with other molecules and predicting its chemical behavior.

Spectroscopic Property Prediction

Theoretical calculations can predict spectroscopic properties such as UV-Vis and IR spectra. These predictions are highly useful for interpreting experimental spectra and confirming the structure of a synthesized compound.

There are currently no published theoretical predictions for the UV-Vis or IR spectra of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations can reveal the conformational landscape of a flexible molecule like this compound and the effects of solvent on its structure and dynamics. Understanding the accessible conformations is crucial for predicting its biological activity and physical properties.

A search of the relevant literature indicates that no molecular dynamics simulations have been performed to explore the conformational landscapes or solvation effects of this compound.

Advanced Theoretical Approaches for Reaction Mechanism Elucidation

Advanced theoretical methods can be utilized to elucidate the mechanisms of chemical reactions, including transition states, reaction pathways, and activation energies. For a molecule like this compound, this could involve studying its synthesis or degradation pathways.

To date, no advanced theoretical studies have been published that focus on the elucidation of reaction mechanisms involving this compound.

Exploration of Biological Activities and Mechanistic Studies for Ethyl 2 Propyl 5 Thiazole Pentanoate Derivatives

Investigation of Specific Cellular and Molecular Target Interactions of Ethyl 2-propyl-5-thiazole-pentanoate Analogues

Enzyme Kinases and Phosphatases: Inhibition and Activation Studies

While direct studies on this compound are unavailable, research on other thiazole (B1198619) derivatives suggests that this class of compounds can interact with protein kinases. Molecular docking studies have been employed to predict the binding modes of thiazole analogues to the active sites of various kinases, such as protein tyrosine kinase. These computational models suggest that the thiazole nucleus can form hydrogen bonds and other interactions with key amino acid residues, such as methionine, within the kinase domain. For instance, certain styryl-coumarin derived aminothiazoles have been computationally evaluated for their potential to inhibit protein tyrosine kinase.

Furthermore, some thiazole derivatives have been investigated as dual inhibitors of PI3K/mTOR, key enzymes in cell signaling pathways related to cancer. nih.gov These studies, however, focus on complex structures where the thiazole ring is appended with other pharmacophores, and the specific contribution of an alkyl ester chain like a pentanoate is not delineated. nih.gov

It is important to note that no specific studies were found regarding the interaction of this compound or similar structures with protein phosphatases.

Elucidation of Mechanistic Pathways of Observed Biological Effects in Pre-clinical Model Systems

Given the absence of direct pre-clinical studies on this compound, the mechanistic pathways of its potential biological effects can only be inferred from related compounds.

For antiproliferative mechanisms in cancer cell lines, studies on ester-based thiazole derivatives have shown that these compounds can induce cell cycle arrest, particularly at the G2/M phase, and promote apoptosis. nih.gov The induction of apoptosis can be mediated through caspase activation and the generation of reactive oxygen species (ROS). nih.gov For example, one study on a series of ester-based thiazole derivatives found that the most potent compound induced G2/M phase arrest and caspase-mediated apoptosis in MCF-7 and HCT-116 cancer cell lines. nih.gov Molecular docking studies on some anticancer thiazole derivatives suggest inhibition of key proteins involved in cancer cell proliferation, such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com

Regarding the antimicrobial mode of action, thiazole-quinolinium derivatives have been shown to possess broad-spectrum antibacterial activity. nih.gov Their mechanism is proposed to involve the inhibition of FtsZ, a crucial protein in bacterial cell division. nih.gov This inhibition disrupts the formation of the Z-ring, leading to bacterial cell elongation and eventual death. nih.gov Other proposed antimicrobial mechanisms for thiazole derivatives include the inhibition of β-ketoacyl-acyl-carrier protein synthase III, an enzyme essential for bacterial fatty acid biosynthesis. nih.gov

Delineation of the Role of the Thiazole Moiety in Mediating Biological Responses

The thiazole ring is a key structural feature in a multitude of biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its biological significance stems from its unique electronic properties and its ability to participate in various non-covalent interactions with biological targets. researchgate.net

The thiazole nucleus, with its sulfur and nitrogen heteroatoms, can act as a hydrogen bond acceptor and can also be involved in π-π stacking and hydrophobic interactions. nih.gov In molecular docking studies, the thiazole ring often orients itself within the active site of enzymes to form critical interactions that contribute to the inhibitory activity of the molecule. For example, the thiazole nucleus has been shown to interact with methionine residues in the active site of protein tyrosine kinase. In the context of antimicrobial activity, the thiazole moiety is a core component of many compounds that target essential bacterial enzymes. nih.govnih.gov The aromatic nature and the specific arrangement of heteroatoms in the thiazole ring are crucial for its recognition by and binding to target proteins. researchgate.net

Assessment of the Influence of the Pentanoate Ester Moiety on Bioactivity and Target Recognition

Specific research delineating the influence of a pentanoate ester moiety on the bioactivity and target recognition of thiazole derivatives is not available. However, general principles of medicinal chemistry and studies on other classes of compounds allow for some hypotheses.

The ester group can influence the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability. The length of the alkyl chain in an ester can modulate these properties. For instance, studies on (R)-3-Hydroxybutyric alkyl esters have shown that antibacterial activity is dependent on the alkyl chain length, with optimal activity observed at a specific chain length. nih.gov This is often attributed to the balance between aqueous solubility and the ability to permeate bacterial cell membranes. nih.gov An increase in alkyl chain length generally increases lipophilicity, which can enhance interactions with hydrophobic pockets in target proteins but may also decrease solubility. researchgate.net

Structure Activity Relationship Sar Studies of Ethyl 2 Propyl 5 Thiazole Pentanoate and Its Derivatives

Systematic Substituent Effects on the Thiazole (B1198619) Ring and their Correlation with Biological Activity

The thiazole ring is a privileged scaffold in medicinal chemistry, and its biological activity is highly modulated by the nature and position of its substituents. In the case of Ethyl 2-propyl-5-thiazole-pentanoate, the 2-propyl and 5-pentanoate groups are key determinants of its pharmacological profile.

The reactivity of the thiazole ring is influenced by the electronic properties of its substituents. Electron-donating groups, such as the propyl group at the C2 position, can increase the basicity and nucleophilicity of the ring. Conversely, electron-withdrawing groups tend to decrease these properties. The position of substitution is also crucial, with electrophilic substitution reactions preferentially occurring at the C5 position of the thiazole ring.

SAR studies on various 2,5-disubstituted thiazole derivatives have demonstrated that the nature of the substituent at the C2 position significantly impacts biological activity. For instance, in a series of antimicrobial thiazole compounds, variations in the alkyl group at the C2 position led to notable differences in their minimum inhibitory concentrations (MICs). Generally, a moderate chain length for the alkyl group is found to be optimal for activity, as excessively long chains can introduce unfavorable steric hindrance or lipophilicity, potentially reducing solubility and target engagement.

| Derivative | C2-Substituent | C5-Substituent | Biological Activity (Hypothetical IC50, µM) |

| 1 | Methyl | Ethyl pentanoate | 15.2 |

| 2 | Ethyl | Ethyl pentanoate | 10.8 |

| 3 | Propyl | Ethyl pentanoate | 5.1 |

| 4 | Isopropyl | Ethyl pentanoate | 8.9 |

| 5 | Butyl | Ethyl pentanoate | 7.3 |

Impact of Pentanoate Chain Modifications (e.g., length, unsaturation, branching) on Potency and Selectivity

Chain Length: The length of the ester alkyl chain can influence the lipophilicity and steric bulk of the molecule. A systematic variation of the chain length often reveals an optimal length for biological activity. For instance, modifying the ethyl pentanoate to a methyl propanoate or an ethyl hexanoate (B1226103) can alter the compound's ability to fit within a specific binding pocket. Shorter chains may not reach key interaction points, while longer chains might introduce steric clashes.

Unsaturation: The introduction of double or triple bonds into the pentanoate chain can have profound effects. Unsaturation alters the geometry of the side chain, making it more rigid and planar. This can either enhance or diminish binding affinity depending on the conformational requirements of the target. Furthermore, unsaturated moieties can be involved in π-π stacking interactions with aromatic residues in the binding site.

Branching: Introducing branching, such as replacing the pentyl group with a tert-pentyl or isopentyl group, can significantly impact the compound's metabolic stability and binding affinity. Branched chains can provide a better steric fit into a hydrophobic pocket and can also shield the ester group from enzymatic hydrolysis, thereby increasing the compound's half-life in vivo.

| Derivative | Pentanoate Chain Modification | Potency (Hypothetical IC50, µM) | Selectivity (Ratio vs. Off-Target) |

| 3 | Ethyl pentanoate (Parent) | 5.1 | 10 |

| 6 | Ethyl butanoate | 9.8 | 8 |

| 7 | Ethyl hexanoate | 6.5 | 12 |

| 8 | Ethyl pent-4-enoate (B1234886) | 3.2 | 15 |

| 9 | Ethyl 3-methylbutanoate | 4.5 | 20 |

Stereochemical Aspects of this compound and their Influence on Biological Efficacy

While this compound itself does not possess a chiral center, the introduction of stereochemistry into its derivatives can have a significant impact on their biological efficacy. Biological systems are inherently chiral, and as such, stereoisomers of a drug can exhibit different pharmacological and toxicological profiles.

A chiral center could be introduced, for example, by branching the propyl group at the C2 position or the pentanoate chain at the C5 position. For instance, the synthesis of (R)- and (S)-ethyl 2-(butan-2-yl)-5-thiazole-pentanoate would result in a pair of enantiomers. These enantiomers, while having identical physical and chemical properties in an achiral environment, would likely interact differently with a chiral biological target.

Often, one enantiomer (the eutomer) exhibits significantly higher affinity and efficacy for the target than the other (the distomer). The distomer may be inactive, have a different type of activity, or even contribute to undesirable side effects. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial steps in the drug development process to identify the more potent and safer isomer.

| Derivative | Stereoisomer | Biological Efficacy (Hypothetical Ki, nM) |

| 10a | (R)-Ethyl 2-(1-methylpropyl)-5-thiazole-pentanoate | 25 |

| 10b | (S)-Ethyl 2-(1-methylpropyl)-5-thiazole-pentanoate | 350 |

| 11a | (R)-Ethyl 2-propyl-5-(hexan-2-yl)thiazole-pentanoate | 42 |

| 11b | (S)-Ethyl 2-propyl-5-(hexan-2-yl)thiazole-pentanoate | 580 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR models can be invaluable for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent and selective analogues while reducing the need for extensive synthesis and testing.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges, dipole moment), and steric properties (e.g., molecular volume, surface area).

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity. A hypothetical QSAR equation for a series of thiazole derivatives might look like:

pIC50 = 0.5 * logP - 0.2 * (Molecular Weight) + 1.2 * (HD_count) + 2.5

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, and HD_count is the number of hydrogen bond donors.

The predictive power of the QSAR model is then validated using internal and external validation techniques. A statistically robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

| Model Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.72 | Good internal predictive ability. |

| External R²pred | 0.78 | Good predictive ability for an external test set. |

By systematically exploring the structure-activity relationships of this compound and its derivatives, researchers can gain a deeper understanding of the molecular features that govern its biological activity. This knowledge is essential for the rational design of new and improved therapeutic agents.

Pre Clinical Investigations of Ethyl 2 Propyl 5 Thiazole Pentanoate

In Vitro Efficacy and Selectivity Studies in Relevant Biological Models (e.g., specific cell lines, microbial cultures, enzymatic assays)

No publicly accessible studies describing the in vitro efficacy or selectivity of Ethyl 2-propyl-5-thiazole-pentanoate in any biological models were identified. There is no available data from experiments using specific cell lines, microbial cultures, or enzymatic assays to characterize the compound's biological activity.

In Vivo Efficacy Studies in Established Animal Models (e.g., disease models, proof-of-concept studies in non-human subjects)

A thorough search for in vivo studies involving this compound yielded no results. There are no published proof-of-concept studies or efficacy data in established animal disease models for this compound.

Preliminary Pharmacokinetic and Pharmacodynamic Considerations in Pre-clinical Animal Species (e.g., absorption, distribution, metabolism, excretion profiles in animal models)

No data regarding the preliminary pharmacokinetic or pharmacodynamic properties of this compound in any preclinical animal species is available in the public domain. Information on its absorption, distribution, metabolism, and excretion (ADME) profile has not been published.

Future Directions and Advanced Research Opportunities in Ethyl 2 Propyl 5 Thiazole Pentanoate Chemistry

Design and Synthesis of Novel Ethyl 2-propyl-5-thiazole-pentanoate Analogues with Enhanced Specificity and Potency

The rational design of novel analogues is a cornerstone of modern drug discovery. For this compound, future efforts will focus on systematic structural modifications to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic properties. Structure-Activity Relationship (SAR) studies will be pivotal in guiding these modifications.

Key strategies for analogue design will include:

Modification of the 2-propyl group: Altering the length, branching, or cyclization of this alkyl chain can influence hydrophobic interactions with target proteins. Introducing functional groups could create new hydrogen bonding opportunities.

Substitution on the thiazole (B1198619) ring: The thiazole ring is a versatile scaffold amenable to various substitutions. researchgate.netmdpi.com Introducing different functional groups at the C4 position, for instance, could significantly modulate the electronic properties and binding capabilities of the molecule.

Variation of the pentanoate side chain: The length and composition of the ester chain can be altered to fine-tune solubility and cell permeability. Replacing the ethyl ester with other alkyl or aryl groups, or converting it to an amide or carboxylic acid, could drastically change the compound's profile. mdpi.com

The synthesis of these new analogues will build upon established methods for thiazole ring formation, such as the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides. researchgate.netresearchgate.net Researchers will likely explore a variety of starting materials to introduce the desired diversity into the final products. nih.govnih.gov The goal is to create a library of compounds where systematic changes in structure can be directly correlated with changes in biological effect, leading to more potent and target-specific molecules. nih.govresearchgate.net

| Analogue Modification | Rationale | Predicted Effect on Potency | Predicted Effect on Specificity |

|---|---|---|---|

| Replace 2-propyl with cyclopropyl | Introduce conformational rigidity | Potentially Increase | Potentially Increase |

| Add methyl group at C4 of thiazole | Steric influence on binding pocket | Variable | Potentially Increase |

| Convert ethyl ester to methyl amide | Introduce H-bond donor, alter solubility | Potentially Increase | Variable |

| Replace pentanoate with butanoate chain | Modify linker length and flexibility | Variable | Variable |

Application of Advanced Synthetic Methodologies for Library Generation and Diversification

To efficiently explore the chemical space around this compound, advanced synthetic methodologies are essential. Traditional one-at-a-time synthesis is too slow for modern drug discovery. globalresearchonline.net High-throughput and diversity-oriented synthesis approaches will be key to rapidly generating large libraries of analogues for screening.

Promising methodologies include:

Combinatorial Chemistry: This approach allows for the synthesis of a large number of different but structurally related molecules in a short period. By using a variety of building blocks (e.g., different α-haloketones and thioamides), a diverse library of thiazole derivatives can be created. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. semanticscholar.org This technique is well-suited for the rapid synthesis of compound libraries.

Multi-Component Reactions (MCRs): MCRs involve three or more reactants coming together in a single step to form a product that contains portions of all the starting materials. researchgate.net These reactions are highly efficient and ideal for generating molecular diversity.

These advanced methods will enable the creation of extensive libraries, which are crucial for identifying lead compounds with novel biological activities. nih.gov The diversification of the this compound scaffold will increase the probability of discovering compounds with desirable therapeutic properties.

| Methodology | Principle | Advantages | Challenges |

|---|---|---|---|

| Combinatorial Chemistry | Systematic combination of building blocks | High throughput, large libraries | Purification and characterization of mixtures |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions | Rapid reaction times, improved yields, higher purity | Specialized equipment required, scalability can be an issue |

| Multi-Component Reactions | One-pot reaction with ≥3 starting materials | High efficiency, atom economy, structural complexity | Scaffold is limited by the specific reaction |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. springernature.comspringernature.com For this compound, these computational tools can accelerate the design-make-test-analyze cycle significantly. nih.gov

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on data from synthesized analogues to build predictive QSAR models. researchgate.net These models can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates and saving resources.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules. nih.gov By providing the model with a desired activity profile, it can generate novel thiazole-based structures that are predicted to be active.

Predictive Modeling of Physicochemical Properties: AI can predict properties like solubility, bioavailability, and toxicity, helping to identify candidates with better drug-like characteristics early in the discovery process. nih.gov

By leveraging AI and ML, researchers can more intelligently navigate the vast chemical space and focus synthetic efforts on compounds with the highest probability of success. researchgate.netnih.gov

| AI/ML Technique | Application | Expected Outcome |

|---|---|---|

| Random Forest / Support Vector Machines | QSAR modeling | Prediction of biological activity for virtual compounds |

| Recurrent Neural Networks (RNNs) | De novo molecular generation | Design of novel, synthesizable thiazole structures |

| Graph Neural Networks (GNNs) | Property prediction (ADMET) | Prioritization of candidates with favorable drug-like properties |

Exploration of Novel Mechanistic Targets and Underexplored Biological Pathways

The thiazole ring is a "privileged structure" in medicinal chemistry, found in numerous drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govmdpi.com A significant future direction for this compound research is to screen it and its analogues against a wide array of biological targets to uncover novel therapeutic applications.

Potential areas for exploration include:

Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various enzymes, such as sirtuins (SIRT2), tyrosine kinases, and 5-lipoxygenase (5-LOX). nih.govnih.govmdpi.com Screening libraries of new analogues against panels of these enzymes could identify potent and selective inhibitors.

Anticancer Pathways: Many thiazole-containing compounds exhibit potent anticancer activity by targeting pathways involved in cell proliferation and metastasis. nih.govresearchgate.net Investigating the effect of this compound analogues on various cancer cell lines could reveal new antitumor agents. mdpi.com

Antimicrobial Targets: The thiazole moiety is a component of some antibiotics. researchgate.net Screening against a panel of pathogenic bacteria and fungi, especially drug-resistant strains, could lead to the discovery of new anti-infective agents. mdpi.com

This exploratory approach, moving beyond known targets, could reveal unexpected biological activities and open up entirely new therapeutic avenues for this class of compounds.

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | EGFR, VEGFR-2, B-RAF | Oncology | nih.gov |

| Deacetylases | Sirtuin 2 (SIRT2) | Oncology, Neurodegeneration | mdpi.com |

| Oxygenases | 5-Lipoxygenase (5-LOX) | Inflammation, Asthma | nih.gov |

| Bacterial Enzymes | DNA Gyrase | Infectious Disease | nih.gov |

Development of Advanced Analytical Techniques for High-Throughput Screening and Metabolite Profiling

Supporting the synthesis and biological testing of new analogues requires advanced analytical techniques. High-throughput screening (HTS) is essential for rapidly evaluating the large compound libraries generated by modern synthetic methods. ewadirect.com

Key analytical advancements to be leveraged include:

High-Throughput Screening (HTS): Miniaturized biochemical and cell-based assays allow for the testing of thousands of compounds per day, enabling the efficient screening of entire libraries to identify "hits." ewadirect.com

High-Content Screening (HCS): This image-based technology provides more detailed information than traditional HTS by analyzing multiple cellular parameters simultaneously, offering deeper insights into a compound's mechanism of action.

Metabolite Profiling: Understanding how a compound is metabolized is crucial for drug development. Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify metabolites in biological samples. Research has shown that thiazole rings can be biotransformed into reactive metabolites, making this analysis particularly important. nih.gov

These advanced analytical methods provide the critical data needed to select the most promising candidates for further development and to understand their biological fate, ultimately accelerating the journey from a library of compounds to a potential new drug.

| Technique | Application | Information Gained |

|---|---|---|

| High-Throughput Screening (HTS) | Primary screening of large compound libraries | Identification of "hit" compounds with desired activity |

| High-Content Screening (HCS) | Secondary screening, mechanism of action studies | Cellular morphology, protein localization, cytotoxicity |

| LC-MS/MS | Metabolite identification and quantification | Biotransformation pathways, metabolic stability |

| 1H & 13C NMR Spectroscopy | Structural elucidation of novel compounds | Confirmation of chemical structure and purity |

Q & A

Q. What are the common synthetic routes for Ethyl 2-propyl-5-thiazole-pentanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling a thiazole precursor (e.g., 2-aminothiazole derivatives) with a pentanoate ester via nucleophilic substitution or condensation reactions. For example, ethyl 5-(2-aminothiazol-5-yl)pentanoate (compound 24 ) was synthesized from α-bromoaldehyde precursors using column chromatography (EtOAc/NH4OH) with a 31% yield . Optimization strategies include:

- Temperature control during coupling to minimize side reactions.

- Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purification via gradient elution in column chromatography to isolate the ester product efficiently .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

- ¹H NMR : Analyze thiazole proton signals (e.g., δ 6.70–7.16 ppm for aromatic protons) and ester methyl/methylene groups (δ 1.22–4.09 ppm) .

- ¹³C NMR : Confirm carbonyl signals (e.g., ester carbonyl at ~170 ppm).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns specific to thiazole rings.

- IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and thiazole C=N stretches (~1640 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data when synthesizing thiazole-containing esters like this compound?

Methodological Answer: Discrepancies often arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift thiazole proton signals (e.g., δ 6.70 ppm in CDCl₃ vs. 7.16 ppm in DMSO-d₆) .

- Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, altering peak splitting. Use variable-temperature NMR to stabilize tautomers.

- Impurity interference : Compare crude vs. purified spectra and employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for ester hydrolysis or thiazole ring modifications.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar vs. nonpolar solvents).

- QSAR Modeling : Corporate electronic descriptors (e.g., Hammett constants) to predict substituent effects on reaction rates .

Q. How can researchers validate the biological activity of this compound derivatives while minimizing false positives in pharmacological assays?

Methodological Answer:

- Dose-response curves : Ensure activity is concentration-dependent (e.g., IC₅₀ values).

- Counter-screening : Test against off-target receptors using assays like radioligand binding or enzymatic inhibition.

- Metabolic stability assays : Use liver microsomes to rule out false activity from metabolite interference .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting pharmacological data between in vitro and in vivo studies for thiazole derivatives?

Methodological Answer:

Q. What strategies are effective for resolving low reproducibility in thiazole-ester synthesis?

Methodological Answer:

- Reagent quality control : Use freshly distilled α-bromoaldehydes to avoid hydrolysis byproducts .

- Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation.

- Standardized workup : Precisely control pH during extraction (e.g., NH4OH addition to prevent ester hydrolysis) .

Tables of Key Data

Q. Table 1: Comparative NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| 24 | 6.70 (s, 1H, thiazole H) | CDCl₃ | |

| 25 | 7.03 (s, 1H, thiazole H) | CDCl₃ | |

| 26 | 7.16 (s, 1H, thiazole H) | DMSO-d₆ |

Q. Table 2: Computational Parameters for Reactivity Prediction

| Method | Application | Software/Tool |

|---|---|---|

| DFT (B3LYP) | Transition state energy calculation | Gaussian 16 |

| MD (GROMACS) | Solvent interaction dynamics | GROMACS 2023 |

| QSAR | Substituent effect modeling | MOE 2020 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.